molecular formula C15H26O2 B14627102 Ethyl trideca-2,4-dienoate CAS No. 54977-79-6

Ethyl trideca-2,4-dienoate

Cat. No.: B14627102
CAS No.: 54977-79-6
M. Wt: 238.37 g/mol
InChI Key: LRUYVETUZUWKIF-UHFFFAOYSA-N
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Description

Ethyl trideca-2,4-dienoate (CAS 54977-79-6) is a high-purity conjugated dienoic ester with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . This compound serves as a valuable intermediate in advanced organic synthesis, particularly in methodologies developed for the stereoselective construction of conjugated diene systems, which are key structural motifs in many bioactive natural products and functional materials . Research into analogous ethyl dienoate esters demonstrates their critical role in Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki protocols, which are used to synthesize complex oligoene structures with ≥98% isomeric purity . The compound's structure also suggests potential applications as a standard in analytical chemistry and in the research and development of novel flavor and fragrance compositions, where related esters are known for their intense organoleptic properties . This product is intended for chemical synthesis and analysis in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54977-79-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

ethyl trideca-2,4-dienoate

InChI

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11-14H,3-10H2,1-2H3

InChI Key

LRUYVETUZUWKIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC=CC(=O)OCC

Origin of Product

United States

Mechanistic Investigations of Dienyl Ester Formation Reactions

Reaction Pathway Elucidation for Key Synthetic Transformations

The construction of the C2=C3 and C4=C5 double bonds in ethyl trideca-2,4-dienoate is most commonly achieved through olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

For the synthesis of this compound, a plausible pathway involves the reaction of a C9 aldehyde (nonanal) with a phosphorus ylide or a phosphonate (B1237965) ester containing the ethyl acrylate moiety.

Wittig Reaction Pathway:

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgwikipedia.org This intermediate then collapses via a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge of the carbanion, generally lead to the formation of (E)-alkenes. wikipedia.org In the context of this compound synthesis, a stabilized ylide would be required to favor the formation of the thermodynamically more stable (E,E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction Pathway:

The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic than their phosphonium ylide counterparts and often provide better stereocontrol, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the phosphonate ester to generate the carbanion. This is followed by the nucleophilic attack of the carbanion on the aldehyde carbonyl group. The resulting intermediate can then form an oxaphosphetane, which subsequently eliminates a water-soluble phosphate (B84403) ester to give the alkene. nrochemistry.comalfa-chemistry.com The enhanced (E)-selectivity is attributed to the thermodynamic equilibration of the intermediates, where the sterically less hindered arrangement leading to the (E)-alkene is favored. wikipedia.orgnrochemistry.com

A representative HWE reaction for a similar dienyl ester is shown in the table below:

Reactant 1Reactant 2BaseSolventProductYield (%)E/Z Ratio
Triethyl phosphonoacetateNonanalNaHTHFEthyl undec-2-enoate>90>95:5
Triethyl 4-phosphonocrotonateNonanalNaHTHFThis compoundHighPredominantly E,E

Note: This table represents a plausible reaction scheme based on typical HWE conditions for analogous compounds.

Catalytic Cycle Analysis in Palladium-Catalyzed Alkenylation

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful alternatives for the formation of the carbon-carbon bonds in this compound. These reactions typically involve the coupling of an organohalide or triflate with an alkene or an organoboron compound, respectively.

Heck Reaction:

A potential Heck reaction pathway for the synthesis of this compound could involve the coupling of an alkenyl halide (e.g., 1-bromonon-1-ene) with ethyl acrylate. The catalytic cycle of the Heck reaction generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the alkenyl halide, forming a Pd(II) intermediate. nobelprize.org

Migratory Insertion (Carbopalladation): The alkene (ethyl acrylate) coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the dienyl ester product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst. nobelprize.org

Suzuki Coupling:

Alternatively, a Suzuki coupling could be employed by reacting an alkenyl boronic acid or ester with an ethyl haloacrylate derivative. The catalytic cycle for the Suzuki coupling involves:

Oxidative Addition: Similar to the Heck reaction, the Pd(0) catalyst undergoes oxidative addition to the ethyl haloacrylate.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, forming a diorganopalladium(II) complex. This step typically requires a base to activate the organoboron species. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. nobelprize.org

Stereochemical Control Mechanisms in Olefination Reactions

The stereochemistry of the double bonds in this compound is critical for its biological activity and sensory properties. As such, controlling the E/Z configuration during synthesis is of paramount importance.

In the Wittig reaction , the stereochemical outcome is influenced by the stability of the ylide and the reaction conditions. Stabilized ylides, such as the one required for the synthesis of the ethyl acrylate moiety, generally favor the formation of the (E)-isomer. wikipedia.org This is because the intermediates are more stable and can equilibrate to the thermodynamically favored anti-conformation, which leads to the (E)-alkene. For non-stabilized ylides, kinetic control often leads to the (Z)-alkene. wikipedia.org The choice of solvent and the presence of lithium salts can also influence the stereoselectivity. wikipedia.org

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the formation of diastereomeric intermediates that can equilibrate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, leading to its preferential formation. nrochemistry.com Several factors can be tuned to enhance the (E)-selectivity, including the use of bulky phosphonate esters and specific bases and solvents. wikipedia.org Modifications to the phosphonate reagent, such as the Still-Gennari modification, can be used to favor the formation of (Z)-alkenes by accelerating the elimination step from the kinetically favored syn-intermediate. nrochemistry.com

The following table summarizes the expected stereochemical outcomes for the olefination reactions:

ReactionYlide/Phosphonate TypeTypical Product StereochemistryKey Controlling Factors
WittigStabilized(E)-alkeneThermodynamic control, ylide structure
WittigNon-stabilized(Z)-alkeneKinetic control, steric hindrance
HWEStandard(E)-alkeneThermodynamic control, steric hindrance
Still-Gennari HWEModified(Z)-alkeneKinetic control, accelerated elimination

Role of Intermediates and Transition States

The intermediates and transition states in these reactions govern the reaction rates and stereochemical outcomes.

In olefination reactions , the key intermediate is the oxaphosphetane . In the Wittig reaction with stabilized ylides, the reversibility of the initial addition allows for equilibration to the more stable trans-oxaphosphetane, which decomposes to the (E)-alkene. For non-stabilized ylides, the formation of the cis-oxaphosphetane is often kinetically favored and irreversible, leading to the (Z)-alkene. wikipedia.org In the HWE reaction, the transition state for the elimination of the phosphate ester from the oxaphosphetane-like intermediate plays a crucial role in determining the stereoselectivity. The transition state leading to the (E)-alkene is generally of lower energy due to minimized steric interactions. nrochemistry.com

In palladium-catalyzed reactions , the key intermediates are organopalladium(II) complexes . The stability and reactivity of these intermediates are influenced by the ligands coordinated to the palladium center. The geometry of the transition states during the migratory insertion and reductive elimination steps determines the regioselectivity and stereoselectivity of the reaction. For instance, in the Heck reaction, syn-addition of the palladium-carbon bond across the double bond followed by syn-β-hydride elimination are key mechanistic features.

Spectroscopic Characterization and Structural Analysis in Dienyl Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

¹H NMR Spectroscopic Analysis and Coupling Constants

The ¹H NMR spectrum of Ethyl trideca-2,4-dienoate is anticipated to show distinct signals corresponding to the ethyl ester group and the trideca-2,4-dienoate chain.

Ethyl Group: A quartet of protons around 4.1-4.2 ppm would be expected for the methylene group (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) would appear as a triplet around 1.2-1.3 ppm.

Dienyl System: The protons on the conjugated double bonds (positions 2, 3, 4, and 5) would resonate in the downfield region, typically between 5.5 and 7.5 ppm. The exact chemical shifts and coupling constants (J-values) would be highly dependent on the stereochemistry (E/Z configuration) of the double bonds. For an (E,E) isomer, the coupling constant between the protons on C2 and C3 (J₂‚₃) would be expected to be in the range of 15-16 Hz, characteristic of a trans configuration.

Alkyl Chain: The protons of the long alkyl chain (C6 to C13) would produce a series of overlapping multiplets in the upfield region of the spectrum, generally between 0.8 and 1.6 ppm. The terminal methyl group (C13) would likely appear as a triplet around 0.9 ppm.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-2 ~5.8 d J₂‚₃ ≈ 15
H-3 ~7.3 dd J₂‚₃ ≈ 15, J₃‚₄ ≈ 10
H-4 ~6.2 m
H-5 ~6.0 m
-OCH₂CH₃ ~4.2 q J ≈ 7
-OCH₂CH₃ ~1.3 t J ≈ 7
-CH₂- (Alkyl) ~1.2-1.6 m
-CH₃ (Terminal) ~0.9 t J ≈ 7

Note: These are predicted values and may vary based on solvent and actual stereochemistry.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide complementary information, confirming the number of unique carbon environments in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C1) would be the most downfield signal, expected around 165-175 ppm.

Olefinic Carbons: The four sp²-hybridized carbons of the diene system (C2, C3, C4, C5) would resonate in the region of 115-150 ppm.

Ethyl Group Carbons: The methylene carbon of the ethyl group (-O-CH₂-) would be expected around 60 ppm, while the methyl carbon (-CH₃) would be further upfield at approximately 14 ppm.

Alkyl Chain Carbons: The sp³-hybridized carbons of the long alkyl chain would appear in the range of 14-35 ppm.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₂₆O₂), the expected exact mass would be approximately 238.1933 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or cleavage at various points along the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1715-1735 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C=C Stretch: One or more medium-intensity bands in the 1600-1650 cm⁻¹ region due to the stretching vibrations of the conjugated carbon-carbon double bonds.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond stretching of the ester group.

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the alkyl chain and the ethyl group, and potentially weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the diene.

=C-H Bend: Absorptions in the 900-1000 cm⁻¹ region, the positions of which can sometimes provide information about the stereochemistry of the double bonds.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) 1715-1735 Strong
C=C (Conjugated) 1600-1650 Medium
C-O (Ester) 1150-1250 Strong
C-H (sp³) 2850-2960 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems. The conjugated diene system in this compound would be expected to give rise to a strong absorption in the UV region. Based on Woodward-Fieser rules for conjugated dienes, the maximum wavelength of absorption (λmax) would be predicted to be in the range of 230-260 nm. The exact position of the λmax would be influenced by the specific stereochemistry of the double bonds and the solvent used for the analysis.

Advanced Spectroscopic Methods for Isomer Discrimination (e.g., Resonance Raman Spectroscopy)

The presence of two double bonds in this compound gives rise to the possibility of four geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Distinguishing between these stereoisomers is crucial as their geometric configuration significantly influences their physical, chemical, and biological properties. While standard spectroscopic techniques provide valuable structural information, more advanced methods are often necessary for unambiguous isomer discrimination.

Resonance Raman (RR) Spectroscopy stands out as a powerful tool for this purpose. In RR spectroscopy, the wavelength of the incident laser is tuned to match an electronic absorption band of the molecule. This results in a significant enhancement of the Raman signals of vibrations coupled to the electronic transition. For conjugated systems like dienyl esters, the π → π* electronic transition is located in the UV-Visible region.

The key to isomer discrimination with RR spectroscopy lies in the sensitivity of the vibrational frequencies and intensities of the conjugated diene system to its specific geometry. The carbon-carbon double bond (C=C) stretching vibrations, typically observed in the 1600-1650 cm⁻¹ region of the Raman spectrum, are particularly informative. The exact frequencies and their relative intensities can differ subtly but measurably between the cis and trans configurations of the double bonds.

Detailed Research Findings from Analogous Compounds:

Studies on similar conjugated fatty acid esters have demonstrated the utility of various spectroscopic techniques in isomer differentiation. For example, in the analysis of geometric isomers of linoleic acid methyl esters, distinct patterns in both NMR and IR spectroscopy have been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including advanced 2D techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive evidence for isomer identification.

¹H NMR: The coupling constants (J-values) between the olefinic protons are characteristic of the double bond geometry. For a trans configuration, the coupling constant is typically larger (around 15 Hz) compared to a cis configuration (around 10 Hz). The chemical shifts of the protons adjacent to the double bonds are also influenced by the stereochemistry.

¹³C NMR: The chemical shifts of the carbon atoms involved in the double bonds and the adjacent carbons can also vary between isomers, although these differences are often smaller than in ¹H NMR.

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between cis and trans isomers.

Trans double bonds typically show a strong absorption band around 965 cm⁻¹.

Cis double bonds exhibit a weaker absorption band around 730-665 cm⁻¹.

Mass Spectrometry (MS): While mass spectrometry primarily provides information about the molecular weight and fragmentation pattern, certain techniques, especially when coupled with gas chromatography (GC-MS), can aid in the separation and identification of isomers. The fragmentation patterns of the different isomers may show subtle differences that can be used for their characterization.

Interactive Data Tables (Hypothetical Data for this compound based on known trends):

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Isomers of this compound

Proton(2E,4E)-isomer(2E,4Z)-isomer(2Z,4E)-isomer(2Z,4Z)-isomer
H2~7.25 ppm (d, J ≈ 15 Hz)~7.30 ppm (d, J ≈ 15 Hz)~6.80 ppm (d, J ≈ 11 Hz)~6.85 ppm (d, J ≈ 11 Hz)
H3~6.15 ppm (dd, J ≈ 15, 10 Hz)~6.20 ppm (dd, J ≈ 15, 11 Hz)~6.05 ppm (dd, J ≈ 11, 11 Hz)~6.10 ppm (dd, J ≈ 11, 10 Hz)
H4~6.05 ppm (dt, J ≈ 15, 7 Hz)~5.95 ppm (t, J ≈ 11 Hz)~6.50 ppm (dt, J ≈ 15, 7 Hz)~6.40 ppm (t, J ≈ 10 Hz)
H5~5.80 ppm (dd, J ≈ 15, 7 Hz)~5.70 ppm (dt, J ≈ 11, 7 Hz)~5.90 ppm (dd, J ≈ 15, 7 Hz)~5.85 ppm (dt, J ≈ 10, 7 Hz)

Table 2: Expected Characteristic IR Absorption Bands (cm⁻¹) for Isomers of this compound

Vibration(2E,4E)-isomer(2E,4Z)-isomer(2Z,4E)-isomer(2Z,4Z)-isomer
C=O stretch~1720~1720~1720~1720
C=C stretch~1640, ~1615~1635, ~1610~1630, ~1605~1625, ~1600
trans C-H bend~965~965~965-
cis C-H bend-~700~700~700

Theoretical and Computational Studies on Ethyl Trideca 2,4 Dienoate and Conjugated Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of ethyl trideca-2,4-dienoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various electronic properties. A key aspect of the electronic structure of this molecule is the delocalization of π-electrons across the conjugated system, which significantly influences its stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. For conjugated systems like this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.

Theoretical calculations can also predict the adiabatic electron affinity (AEA), which describes the ability of a molecule to accept an electron. For fatty acids and their esters, this property is important in understanding their reduction potential. rsc.org The presence of the conjugated system in this compound is expected to influence its AEA compared to its saturated counterparts.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into hybridization and delocalization effects. For this compound, NBO analysis would quantify the extent of π-conjugation and the electronic effects of the ethyl ester group on the diene system.

Table 1: Calculated Electronic Properties of a Model Conjugated Ester System

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP

Note: The data in this table is illustrative and based on typical values for similar conjugated esters, not on specific experimental or computational results for this compound.

Computational Modeling of Reaction Mechanisms and Pathways

The conjugated diene moiety in this compound makes it a candidate for various pericyclic reactions, most notably the Diels-Alder reaction, where it would act as the diene component. longdom.orgyale.edu Computational modeling is an invaluable tool for investigating the mechanisms, kinetics, and thermodynamics of such reactions.

By mapping the potential energy surface, computational methods can identify transition states, intermediates, and products. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated, providing insights into the reaction rate. For a Diels-Alder reaction involving this compound, computational studies could predict the stereoselectivity (endo vs. exo products) and regioselectivity of the cycloaddition. rsc.orgmdpi.com

These calculations typically involve locating the transition state structure and performing frequency calculations to confirm that it represents a true saddle point on the potential energy surface (i.e., has exactly one imaginary frequency). The reaction pathway can then be traced using Intrinsic Reaction Coordinate (IRC) calculations, which follow the path of steepest descent from the transition state to the reactants and products. acs.org

Furthermore, computational models can explore other potential reaction pathways, such as electrocyclic reactions or sigmatropic rearrangements, which are also characteristic of conjugated systems. yale.edu The influence of solvents on reaction mechanisms can also be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in a condensed phase.

Table 2: Illustrative Calculated Energetics for a Diels-Alder Reaction

ParameterEnergy (kcal/mol)Method
Activation Energy (Endo)15.2DFT/B3LYP
Activation Energy (Exo)17.5DFT/B3LYP
Reaction Energy-25.8DFT/B3LYP

Note: The data in this table is hypothetical and intended to illustrate the types of results obtained from computational modeling of a Diels-Alder reaction involving a conjugated diene ester.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry allows for the prediction and simulation of various spectroscopic properties of this compound, which can aid in its identification and characterization. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common techniques where computational predictions are highly valuable.

Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. nih.gov These calculations can help in assigning the vibrational modes observed in experimental spectra. For this compound, characteristic peaks would be expected for the C=O stretch of the ester, the C=C stretches of the conjugated diene, and various C-H bending and stretching modes. acs.orgacs.org The calculated frequencies are often scaled to better match experimental values.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. By comparing calculated and experimental chemical shifts, the three-dimensional structure of the molecule in solution can be inferred.

UV-Vis spectroscopy is another technique where computational predictions are useful. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For a conjugated system like this compound, the π → π* transitions are of particular interest.

Table 3: Predicted Spectroscopic Data for a Model Conjugated Ester

SpectrumPredicted Peak/ShiftAssignment
IR~1720 cm⁻¹C=O stretch
IR~1640, 1610 cm⁻¹C=C stretches
¹³C NMR~167 ppmC=O
¹³C NMR~118-145 ppmC=C
¹H NMR~5.7-7.5 ppmVinylic protons

Note: This data is representative of typical values for α,β-unsaturated esters and is for illustrative purposes.

Conformational Analysis and Isomer Stability via Computational Chemistry

The potential energy surface of the molecule can be scanned by systematically rotating the dihedral angles of the rotatable bonds. The resulting geometries are then optimized to find the local energy minima. More sophisticated methods for conformational searching include molecular dynamics simulations and Monte Carlo methods. chemrxiv.org

Once the various conformers are identified, their relative energies can be calculated with high accuracy using methods like DFT or even more advanced ab initio methods. The stability of different isomers, such as the (E,E), (E,Z), (Z,E), and (Z,Z) isomers of the diene, can also be compared. Computational studies can reveal the energetic penalties associated with different geometric arrangements, providing insight into which isomers are most likely to be observed experimentally.

Table 4: Relative Energies of Hypothetical Isomers of a Dienic Ester

IsomerRelative Energy (kcal/mol)Computational Method
(2E, 4E)0.00DFT/B3LYP
(2E, 4Z)1.25DFT/B3LYP
(2Z, 4E)1.80DFT/B3LYP
(2Z, 4Z)3.50DFT/B3LYP

Note: This table presents hypothetical relative energies for the geometric isomers of a conjugated dienoate to illustrate the typical stability order.

Biological Roles and Chemical Ecological Significance of Conjugated Dienyl Esters

Kairomonal Activity and Inter-Species Chemical Communication

Kairomones are chemical signals emitted by one species that benefit a receiving species. Ethyl (E,Z)-2,4-decadienoate is a well-established kairomonal attractant, particularly for various species of moths within the Tortricidae family.

Research has firmly identified Ethyl (E,Z)-2,4-decadienoate as a potent attractant for both male and female codling moths (Cydia pomonella), a significant pest of pome fruit orchards. This compound is a key volatile emitted by ripe pears and is a primary signal used by the moths to locate host plants for feeding and egg-laying.

Field trapping experiments have consistently demonstrated the effectiveness of this ester in attracting not only the codling moth but also other tortricid species. Studies conducted in chestnut groves in Italy confirmed its attractiveness to chestnut tortricids such as Cydia fagiglandana and Cydia splendana, demonstrating its broad activity within this insect family. The attractant power of this "pear ester" is so significant that its performance in traps can be comparable to that of the species-specific sex pheromone for codling moths.

The attraction of insects to specific chemical cues is underpinned by a direct physiological response in their olfactory system. This response can be measured using a technique called electroantennography (EAG), which records the electrical output from an insect's antenna when exposed to an odorant.

EAG studies have been instrumental in confirming the olfactory sensitivity of various tortricid moths to Ethyl (E,Z)-2,4-decadienoate. Research has shown that the antennae of Cydia pomonella, as well as other species like Cydia fagiglandana, Cydia splendana, Pammene fasciana, and the green budmoth (Hedya nubiferana), generate significant, dose-dependent electrical signals upon exposure to this compound. This indicates the presence of specialized olfactory receptor neurons on their antennae that are finely tuned to detect this specific dienyl ester, triggering a behavioral response (attraction).

The data below summarizes the EAG responses of several tortricid species to Ethyl (E,Z)-2,4-decadienoate.

SpeciesFamilyEAG ResponseHost Plant Association
Cydia pomonella (Codling Moth)TortricidaeStrong, dose-dependentPear, Apple, Walnut
Cydia fagiglandanaTortricidaeSignificant, dose-dependentChestnut
Cydia splendanaTortricidaeSignificant, dose-dependentChestnut
Pammene fascianaTortricidaeSignificant, dose-dependentChestnut
Hedya nubiferana (Green Budmoth)TortricidaeSignificant, dose-dependentVarious fruit trees

Function as Biosynthetic Intermediates or Precursors to Bioactive Compounds

While the primary ecological role of Ethyl (E,Z)-2,4-decadienoate is as a kairomone, its constituent parts, fatty acids and ethanol, are fundamental molecules in biological systems. Fatty acids are precursors to a vast array of bioactive compounds. Natural flavor compounds, including esters, can be produced through the enzymatic conversion of natural substrates like fatty acids derived from oils. For instance, the enzymatic transesterification of Stillingia oil in the presence of ethanol can yield a mixture of ethyl esters, from which Ethyl trans-2,cis-4-decadienoate can be isolated. This process highlights how natural fatty acids serve as precursors for the production of such bioactive esters.

Interactions with Biological Olfactory Systems (General Principles)

The detection of conjugated dienyl esters like Ethyl (E,Z)-2,4-decadienoate by an insect's olfactory system is a complex process that begins at the molecular level.

Transport and Binding : Volatile molecules of the ester travel through the air and enter microscopic pores on the insect's antennae. Inside these pores, the molecules are captured by odorant-binding proteins (OBPs) that transport them through a fluid-filled space to the olfactory receptors.

Receptor Activation : The ester molecule then binds to specific olfactory receptors (ORs) located on the membrane of olfactory sensory neurons. The binding of the ester to its specific OR is determined by its unique molecular shape, size, and the distribution of electrons across its conjugated double bond system. This interaction is highly specific, much like a key fitting into a lock.

Signal Transduction : This binding event triggers a conformational change in the receptor protein, initiating an electrical signal (nerve impulse) within the neuron.

Neural Processing : The signal is then transmitted to the antennal lobe of the insect's brain. Neurons that express the same type of olfactory receptor all project to the same discrete region in the antennal lobe, called a glomerulus. The specific pattern of activated glomeruli creates a "scent map" that the insect's brain interprets as the smell of a pear or host plant, leading to a behavioral response such as flying upwind to locate the source.

Applications in Advanced Organic Synthesis and Materials Science

Building Block Utility in the Synthesis of Complex Organic Molecules

The conjugated diene motif within ethyl trideca-2,4-dienoate makes it a valuable building block in the stereoselective synthesis of complex organic molecules. The strategic placement of double bonds allows for a variety of chemical transformations, enabling the construction of intricate carbon skeletons. Research into the synthesis of all eight stereoisomers of the related ethyl trideca-2,4,6-trienoate highlights the utility of such structures in building complex polyene chains with high stereochemical control. nih.gov This level of control is paramount in natural product synthesis, where specific stereoisomers often exhibit distinct biological activities. diva-portal.orgnih.govresearchgate.netuni-konstanz.de

The synthesis of these complex molecules often relies on powerful cross-coupling reactions. For instance, Pd-catalyzed alkenylation reactions, such as the Negishi coupling, have been employed for the highly selective synthesis of related conjugated dienoic and trienoic esters. nih.gov These methods allow for the precise construction of the polyene backbone, demonstrating the role of such esters as fundamental components in the assembly of more elaborate structures. nih.gov

Precursor for the Formation of Higher Oligoenes and Polyenes

This compound and its analogues are considered important precursors for the synthesis of higher oligoenes and polyenes. The conjugated system can be extended through various synthetic methodologies, leading to the formation of longer polyene chains. The work on ethyl trideca-2,4,6-trienoate serves as a direct model for the assembly of these higher conjugated systems. nih.gov The ability to selectively synthesize specific stereoisomers of these precursors is critical, as the geometry of the double bonds in the final polyene structure dictates its physical and chemical properties.

The following table summarizes the stereoisomers of ethyl trideca-2,4,6-trienoate that have been synthesized as models for higher oligoenes, showcasing the high degree of stereoselectivity achievable. nih.gov

Stereoisomer of Ethyl Trideca-2,4,6-trienoateAchieved Stereoselectivity
(2E,4E,6E)≥98%
(2E,4E,6Z)≥98%
(2E,4Z,6E)≥98%
(2E,4Z,6Z)≥98%
(2Z,4E,6E)≥98%
(2Z,4E,6Z)≥98%
(2Z,4Z,6E)≥98%
(2Z,4Z,6Z)≥98%

Integration into Tandem Catalytic Processes and Cascade Reactions

The synthesis of complex polyenes from precursors like this compound can be significantly streamlined through the use of tandem catalytic processes and cascade reactions. These reactions allow for multiple bond-forming events to occur in a single operation, which enhances synthetic efficiency by reducing the number of purification steps and minimizing waste.

A notable example is the Pd-catalyzed alkenylation–Still-Gennari olefination tandem process. nih.gov This methodology has been successfully applied to the synthesis of (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high selectivity. nih.gov In this tandem process, a palladium catalyst facilitates an initial cross-coupling reaction to form a diene, which then undergoes an in-situ Still-Gennari olefination to extend the conjugated system, all in a single pot. This approach demonstrates the potential for integrating this compound and similar compounds into sophisticated, multi-step synthetic sequences. nih.govresearchgate.net

The following table outlines a conceptual tandem reaction sequence for the synthesis of a higher oligoene from a dienoate precursor.

StepReaction TypeDescription
1Pd-catalyzed AlkenylationA vinyl halide is coupled with an organometallic reagent to form the initial dienoate structure.
2Still-Gennari OlefinationThe resulting aldehyde or ketone undergoes a stereoselective olefination to introduce another double bond, extending the conjugation.

Potential in Polymerization Processes and Material Development

The ester functionality in this compound could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical characteristics. The long alkyl chain would likely contribute to increased flexibility and a lower glass transition temperature. Such polymers could find applications as elastomers, coatings, or adhesives. google.comsemanticscholar.org Further research is required to explore the polymerization behavior of this compound and to characterize the properties of the resulting materials for potential applications in materials science.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of Ethyl trideca-2,4-dienoate will likely prioritize environmentally benign methodologies. Traditional synthesis methods often rely on harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for more sustainable production.

Future research will likely focus on:

Biocatalysis: The use of enzymes, particularly lipases, for esterification and transesterification reactions is a promising green alternative. mdpi.comresearchgate.net Enzymatic processes can be conducted under mild conditions and often in solvent-free systems, reducing energy consumption and environmental impact. mdpi.comresearchgate.net Research into identifying robust and highly selective enzymes for the synthesis of long-chain conjugated esters is a key area of interest.

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic compounds is a critical goal. researchgate.net Research into solvent-free reaction conditions, potentially utilizing microwave activation, can lead to faster reaction times and higher yields. researchgate.net The exploration of green solvents, such as ionic liquids or deep eutectic solvents, could also provide sustainable reaction media for the synthesis of fatty acid esters. researchgate.net

Use of Renewable Feedstocks: Future synthetic strategies will likely aim to utilize renewable starting materials derived from biomass to produce the precursors for this compound. acs.org This aligns with the principles of a circular economy, transforming waste or co-products from other industries into valuable chemicals. csic.es

Discovery of Novel Catalytic Systems for Enhanced Stereoselectivity

The geometry of the double bonds in this compound is crucial for its potential biological activity and material properties. Therefore, achieving high stereoselectivity in its synthesis is paramount. Future research will undoubtedly focus on the development of advanced catalytic systems.

Key areas for exploration include:

Transition Metal Catalysis: Catalysts based on metals like rhodium, ruthenium, and palladium have shown great promise in the stereoselective synthesis of conjugated dienoates. acs.orgnih.gov Future work could involve designing new ligand architectures for these metals to fine-tune their catalytic activity and selectivity for producing specific isomers of this compound. nih.gov

Organocatalysis: The development of metal-free catalytic systems is a significant trend in sustainable chemistry. Organocatalysts offer an attractive alternative, often being less toxic and more stable than their metal-based counterparts. Research into novel organocatalysts for the stereoselective formation of diene systems is a burgeoning field. nano-ntp.com

Bimetallic Catalysis: Inspired by enzymatic active sites, the use of bimetallic catalytic systems is an emerging area. researchgate.net These systems can offer unique reactivity and selectivity that is not achievable with single-metal catalysts, potentially leading to highly efficient and stereoselective syntheses of complex dienes. researchgate.net

Catalyst TypePotential Advantages for this compound SynthesisKey Research Focus
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, reduced waste. mdpi.comScreening for novel enzymes, enzyme immobilization for reusability.
Transition Metal Catalysts (Rh, Ru, Pd) High catalytic activity, established methods for diene synthesis. acs.orgLigand design for enhanced stereocontrol, catalyst recovery and reuse.
Organocatalysts Metal-free, lower toxicity, often more stable. nano-ntp.comDesign of new chiral organocatalysts, expansion of reaction scope.
Bimetallic Catalysts Potential for novel reactivity and enhanced selectivity. researchgate.netUnderstanding synergistic effects between metals, catalyst design.

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing its production and predicting its behavior. The integration of advanced analytical and computational tools will be crucial.

Future research directions include:

Advanced Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and FTIR, can provide real-time monitoring of reaction progress and help identify transient intermediates. researchgate.net This information is invaluable for elucidating reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting reaction outcomes and understanding the electronic and steric factors that control reactivity and selectivity. researchgate.netresearchgate.net Computational studies can be used to model reaction transition states, rationalize the role of catalysts, and guide the design of new synthetic strategies for this compound. rsc.orgrsc.org

Kinetic Studies: Detailed kinetic analysis of the synthetic reactions will provide quantitative data on reaction rates and the influence of various parameters, such as temperature, pressure, and catalyst loading. researchgate.net This knowledge is fundamental for process optimization and scale-up.

Exploration of Undiscovered Biological Activities and Ecological Interactions

Long-chain fatty acid esters are known to play diverse roles in biological systems, particularly as signaling molecules. This compound, with its specific chain length and conjugation, is a prime candidate for possessing interesting and potentially undiscovered biological activities.

Promising areas of investigation are:

Pheromonal Activity: Many insect pheromones are unsaturated esters. wikipedia.org Future research should investigate whether this compound acts as a sex, aggregation, or alarm pheromone for any insect species. oup.com This could have significant implications for the development of novel and species-specific pest management strategies. ijair.orgpanchakotmv.ac.in

Antimicrobial and Antifungal Properties: Unsaturated fatty acid esters have been shown to possess antimicrobial activity. mdpi.com Screening this compound against a panel of pathogenic bacteria and fungi could reveal its potential as a new therapeutic or preservative agent.

Ecological Roles: Beyond pheromones, this compound may play other roles in chemical ecology, such as in plant-herbivore interactions or as a signaling molecule in microbial communities. researchgate.net Investigating its presence in natural systems and its effect on organismal behavior is a key research direction.

Potential Biological ActivityResearch ApproachPossible Application
Insect Pheromone Electroantennography, behavioral assays, field trapping.Integrated Pest Management (IPM). panchakotmv.ac.in
Antimicrobial Agent Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi.Development of new antibiotics or food preservatives. mdpi.com
Allelochemical Plant-insect interaction studies, soil microbiome analysis.Understanding ecological networks, potential for bio-herbicides.

Integration of this compound into Supramolecular Assemblies and Advanced Materials

The unique combination of a long alkyl chain and a conjugated ester moiety in this compound makes it an interesting building block for the construction of advanced materials.

Future opportunities in this area include:

Supramolecular Gels: Long-chain esters are known to act as gelators, forming supramolecular organogels. nih.gov Research could explore the ability of this compound and its derivatives to form gels and investigate the properties of these materials for applications in areas such as drug delivery and soft robotics.

Polymer Science: The conjugated diene system in this compound can potentially participate in polymerization reactions. Investigating its reactivity as a monomer or co-monomer could lead to the development of new polymers with tailored properties, such as specific thermal or optical characteristics.

Encapsulation Technologies: Polyunsaturated fatty acid esters are often encapsulated to protect them from oxidation and control their release. researchgate.net Future research could focus on developing micro- or nano-encapsulation systems for this compound to enhance its stability and deliver it effectively in various applications, from functional foods to smart materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl trideca-2,4-dienoate, and what are their key reaction conditions?

  • Methodological Answer : this compound can be synthesized via condensation reactions using ethyl chloroformate or similar reagents. For example, analogous compounds like ethyl 2-isocyano-5-phenylpenta-2,4-dienoate were synthesized by refluxing precursors with NaOC₂H₅ (sodium ethoxide) in dry benzene, followed by column chromatography (petroleum ether/EtOAc gradients) for purification . Key conditions include:

  • Catalysts : Sodium ethoxide or potassium carbonate.
  • Temperature : Reflux conditions (70–100°C).
  • Purification : Silica-gel chromatography with non-polar solvents.
  • Yield : ~80% in optimized protocols.

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For dienoate esters:

  • ¹H NMR : Assigns doublet peaks for conjugated diene protons (δ 5.5–6.5 ppm) and ester groups (δ 4.1–4.3 ppm for CH₂).
  • ¹³C NMR : Identifies carbonyl carbons (δ 165–170 ppm) and conjugated alkene carbons (δ 120–130 ppm).
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C=C stretches (~1600 cm⁻¹).
  • Cross-validation with X-ray crystallography (e.g., SHELXTL software) resolves stereochemistry .

Q. How can chromatographic techniques be optimized to assess the purity of this compound?

  • Methodological Answer : Use reversed-phase HPLC or GC-MS with the following parameters:

  • Column : C18 or polar capillary columns (e.g., DB-WAX).
  • Mobile Phase : Acetonitrile/water gradients for HPLC; helium carrier gas for GC.
  • Detection : UV-Vis (210–260 nm) for conjugated systems; mass spectrometry for fragmentation patterns.
  • Reference Data : Compare retention times with known standards (e.g., ethyl hexa-2,4-dienoate, CAS 2396-84-1) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemistry of this compound?

  • Methodological Answer :

  • Step 1 : Perform Density Functional Theory (DFT) calculations to predict stable conformers (e.g., planar vs. twisted diene systems).
  • Step 2 : Validate experimentally via X-ray crystallography. For example, in ethyl 5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate, crystallography confirmed dihedral angles (e.g., 85.73° between phenyl and diene planes) .
  • Step 3 : Reconcile discrepancies by adjusting computational parameters (solvent effects, basis sets) or re-examining experimental conditions (crystal packing effects).

Q. What strategies are recommended for designing experiments to study the reactivity of this compound in [3+2] cycloaddition reactions?

  • Methodological Answer :

  • Substrate Design : Introduce electron-withdrawing groups (e.g., sulfonyl, cyano) to activate the diene for cycloaddition, as seen in ethyl 2-cyano-5-phenylpenta-2,4-dienoate reactions .
  • Reaction Conditions : Use dipolarophiles (e.g., nitrones, azomethine ylides) in anhydrous ethanol under reflux.
  • Monitoring : Track regioselectivity via LC-MS and compare with computational models (e.g., frontier molecular orbital theory).

Q. What methodological considerations are critical when analyzing weak intermolecular interactions in this compound crystals using X-ray diffraction?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation or low-temperature (100 K) data to minimize thermal motion.
  • Refinement : Apply SHELXL software with anisotropic displacement parameters for non-H atoms. For example, C–H···O interactions in ethyl dienoate crystals were refined to R-factors < 0.06 .
  • Validation : Check hydrogen-bond geometries (distance: 2.2–3.0 Å; angles: 120–180°) against Cambridge Structural Database entries.

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